molecular formula C23H32N2O4S B2499271 4-isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953920-19-9

4-isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2499271
CAS No.: 953920-19-9
M. Wt: 432.58
InChI Key: LAORZXBUWJDBNE-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O4S and its molecular weight is 432.58. The purity is usually 95%.
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Scientific Research Applications

Endothelin Antagonism and Oral Activity

Benzenesulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists. Substitutions at specific positions on the benzenesulfonamide structure have led to improved binding and functional activity against ETA, showing potential for treating conditions related to endothelin-1 activity. For instance, a specific analogue demonstrated good oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating potential for cardiovascular applications (Murugesan et al., 1998).

Cytotoxicity and Tumor Specificity

Studies on new benzenesulfonamide derivatives have highlighted their cytotoxic activities and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities crucial for further anti-tumor activity studies, suggesting their utility in cancer research and potential treatment strategies (Gul et al., 2016).

Photosensitizing Properties for Cancer Treatment

Research on benzenesulfonamide derivatives substituted on zinc phthalocyanines has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).

Antimicrobial Activity

Synthesized benzenesulfonamide polymers have demonstrated significant antimicrobial activity. Structural modifications in benzenesulfonamide derivatives have led to enhanced pharmacological activity, highlighting their potential in developing new antimicrobial agents (Thamizharasi et al., 2002).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-19(2)18-29-21-9-11-22(12-10-21)30(26,27)24-13-6-14-25-15-16-28-23(17-25)20-7-4-3-5-8-20/h3-5,7-12,19,23-24H,6,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAORZXBUWJDBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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